molecular formula C11H11NO3 B13466631 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde CAS No. 882023-34-9

5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde

Cat. No.: B13466631
CAS No.: 882023-34-9
M. Wt: 205.21 g/mol
InChI Key: QVEUNGIXSHTKDF-UHFFFAOYSA-N
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Description

5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde (CAS 882023-34-9) is an organic compound with the molecular formula C11H11NO3 and a molecular weight of approximately 205.21 g/mol . This molecule features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its prevalence in a wide range of biologically active compounds and pharmaceuticals . Derivatives of this structural family have demonstrated significant potential in drug discovery, showing activities including antibacterial, antifungal, cytotoxic, and anticancer properties, as well as applications as antidepressants, antihypertensives, and antimalarial agents . The specific substitution pattern on this compound—featuring a methoxy group at the 5-position and a reactive aldehyde at the 8-position—makes it a valuable and versatile building block for synthetic chemistry. The aldehyde functional group is particularly useful for further chemical transformations, such as condensation reactions, facilitating its use in the synthesis of more complex molecules for pharmaceutical research and material science . The compound has a topological polar surface area (TPSA) of 55.4 Ų . It is supplied with a purity of 95% and is intended for research purposes only in laboratory settings . This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

882023-34-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-2-oxo-3,4-dihydro-1H-quinoline-8-carbaldehyde

InChI

InChI=1S/C11H11NO3/c1-15-9-4-2-7(6-13)11-8(9)3-5-10(14)12-11/h2,4,6H,3,5H2,1H3,(H,12,14)

InChI Key

QVEUNGIXSHTKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC(=O)NC2=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 5-methoxy-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to yield the desired product .

Another approach involves the oxidation of 5-methoxy-1,2,3,4-tetrahydroquinoline using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

Industrial production of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at the 8-position undergoes nucleophilic additions with amines, hydrazines, and alcohols. For example:

  • Hydrazine addition : Reacts with hydrazine hydrate in ethanol under reflux (2 hours) to form hydrazone derivatives .

  • Amine condensation : Forms Schiff bases with primary amines, as demonstrated in studies of analogous tetrahydroquinoline aldehydes.

Key reaction parameters :

NucleophileConditionsProductYieldReference
HydrazineEthanol, 80°C, 2 hHydrazone61%
EthanolamineDMF, TEA, 4 hImine derivative71%

Oxidation:

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). The methoxy group remains stable during this process due to its electron-donating nature.

Reduction:

  • The aldehyde reduces to a primary alcohol using NaBH₄ or LiAlH₄.

  • The carbonyl group at the 2-position can be selectively reduced to a hydroxyl group with BH₃·THF.

Comparative reactivity :

Functional GroupReagentProductSelectivity
Aldehyde (C8)NaBH₄AlcoholHigh
Ketone (C2)BH₃·THFSecondary alcoholModerate

Cycloaddition and Cyclization

The compound participates in [4+2] Diels-Alder reactions with dienes, facilitated by the electron-deficient quinoline ring. Additionally:

  • Cyclization with hydrazines : Forms pyrazolidinone derivatives when treated with hydrazine hydrate (2 hours reflux in ethanol), as observed in structurally similar quinoline carbaldehydes .

  • Heterocycle formation : Reacts with thiourea/K₂CO₃ to yield thiazolidinone analogs .

Example cyclization pathway :

text
Aldehyde + Hydrazine → Hydrazone → Cyclization → Pyrazolidinone [5]

Schiff Base Formation

The aldehyde group forms stable Schiff bases with aromatic amines. These derivatives show enhanced biological activity in anticancer assays (e.g., IC₅₀ values < 10 µM against MCF-7 cells) .

Notable example :

AmineConditionsBiological Activity
4-AminophenolDMF, TEA, 4 hAnticancer (MTT assay)

Mechanistic Insights

  • The methoxy group at C5 deactivates the aromatic ring toward electrophilic substitution but enhances stability during oxidation.

  • The carbonyl group at C2 participates in hydrogen bonding, influencing crystal packing in derivatives (confirmed by X-ray diffraction) .

Scientific Research Applications

5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde can be compared to three related compounds (Table 1):

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Applications
5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde 1341586-88-6 C₁₁H₉FN₂O* 204.21 Tetrahydroquinoline Methoxy, oxo, aldehyde Not specified
2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile Not provided C₁₂H₁₁NO₂ 201.22 (calculated) Benzopyran Oxo, nitrile Not specified
Methidathion (Organophosphate insecticide) 950-37-8 C₆H₁₁N₂O₄PS₃ ~302.39 (calculated) Thiadiazole Methoxy, oxo, phosphorodithioate Insecticide

*Note: Discrepancy exists between the molecular formula (C₁₁H₉FN₂O) in and the expected formula (C₁₁H₁₁NO₃) based on the compound’s name.

Key Comparative Insights

Benzopyran: The fused benzene and oxygen-containing pyran ring confer rigidity and electronic delocalization, which may influence photophysical properties. Thiadiazole: Methidathion’s five-membered thiadiazole ring contains sulfur and nitrogen, contributing to its role as an acetylcholinesterase inhibitor in insecticides.

Functional Group Reactivity: The aldehyde in the target compound enables reactions like Schiff base formation, useful in drug conjugation. Methidathion’s phosphorodithioate group is critical for its insecticidal activity, acting as a leaving group during enzyme inhibition.

However, tetrahydroquinoline scaffolds are common in medicinal chemistry (e.g., kinase inhibitors), and benzopyrans are explored in materials science for their optical properties.

Physicochemical Properties :

  • The aldehyde group in the target compound likely increases polarity compared to the nitrile-containing benzopyran derivative. Methidathion’s phosphorodithioate group enhances hydrophobicity, aiding penetration into insect cuticles.

Research Findings and Limitations

While the provided evidence lacks direct comparative studies, structural analysis reveals:

  • Synthetic Utility: The aldehyde in 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde offers versatility for derivatization, contrasting with Methidathion’s fixed agrochemical role.
  • Biological Relevance: Tetrahydroquinoline derivatives are privileged structures in drug discovery, whereas thiadiazoles like Methidathion target neurological enzymes.

Limitations : Discrepancies in molecular data (e.g., fluorine in the target compound’s formula) and absent application details necessitate caution. Further experimental validation is required to confirm properties and uses.

Biological Activity

5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde (CAS 882023-34-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde contains a quinoline core structure that is known for its biological significance. The methoxy and aldehyde functional groups contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have explored the antitumor potential of derivatives of tetrahydroquinoline compounds. For instance, a series of compounds related to 5-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline demonstrated significant inhibitory effects against various cancer cell lines. Notably:

  • In vitro studies showed that certain derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against human lung adenocarcinoma cell lines (SPAC1), outperforming the reference drug Doxorubicin (IC50 = 37.5 µg/mL) .
CompoundIC50 (µg/mL)Comparison
Compound 322.5More potent than Doxorubicin
Compound 253.0More potent than Doxorubicin
Doxorubicin37.5Reference drug

These findings suggest that modifications to the tetrahydroquinoline structure can enhance cytotoxicity against cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example:

  • Protein Tyrosine Kinase Inhibition : A study identified several derivatives that exhibited promising inhibitory activity against protein tyrosine kinases involved in tumor growth. These compounds were synthesized via a structure-based virtual screening approach and showed low micromolar inhibitory concentrations .

Mechanistic Studies

Mechanistic investigations into the biological activity of 5-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline reveal that:

  • Molecular Docking Studies : These studies indicated significant binding interactions with target enzymes, suggesting a potential mechanism of action through competitive inhibition . The introduction of specific substituents on the quinoline ring was found to enhance binding affinity and biological activity.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:

  • Anticancer Activity : A derivative was tested in vivo on xenograft models of lung cancer, showing reduced tumor growth compared to controls.
  • Neuroprotective Effects : Other studies suggest that compounds similar to 5-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline may possess neuroprotective properties relevant for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-8-carbaldehyde?

A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinoline core. For example, methoxy and oxo groups are introduced via nucleophilic substitution and oxidation reactions. The aldehyde group at position 8 can be installed using formylation reagents (e.g., Vilsmeier-Haack reaction) under controlled conditions. Structural analogs, such as 2-chloro-8-methoxyquinoline-3-carbaldehyde, have been synthesized via similar strategies, emphasizing the importance of protecting groups to prevent undesired side reactions . Post-synthesis purification via column chromatography and recrystallization is critical to achieve >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aldehyde protons appear at δ 9.5–10.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C12_{12}H11_{11}NO3_3: 218.0817).
  • Infrared (IR) Spectroscopy : Peaks near 1680–1700 cm1^{-1} confirm the carbonyl (C=O) group .

Q. What are the stability considerations for this compound during storage?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. The aldehyde group is sensitive to moisture and oxidants; use desiccants (e.g., silica gel) in storage containers. Stability studies on related tetrahydroquinoline derivatives show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. For example, enol-keto tautomerism in oxo-tetrahydroquinolines can shift carbonyl peaks. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers. If impurities persist, employ advanced purification techniques like preparative HPLC, as demonstrated in the isolation of 5-oxo-tetrahydroquinoline analogs .

Q. What experimental design is recommended for evaluating bioactivity in drug discovery?

Prioritize cell-based assays with relevant models:

  • Cytotoxicity : Use MCF-7 (breast cancer), A549 (lung cancer), and HEK-293 (normal kidney) cell lines to assess selectivity. IC50_{50} values are determined via MTT assays, with positive controls (e.g., doxorubicin) .
  • Multidrug Resistance (MDR) Reversal : Test in MES-SA-DX5 cells resistant to doxorubicin. Co-administer the compound with subtoxic drug doses and measure viability changes .
  • Mechanistic Studies : Pair with ROS detection assays (e.g., DCFH-DA probe) to explore oxidative stress pathways, as reactive species modulation is common in tetrahydroquinoline derivatives .

Q. How can computational modeling enhance understanding of this compound's interactions?

Perform molecular docking using software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases). Optimize the aldehyde group's orientation for hydrogen bonding with catalytic residues. Validate predictions with MD simulations (GROMACS) to assess stability over 100 ns trajectories. Similar strategies were applied to ethyl 2-oxo-tetrahydroquinoxaline derivatives, revealing key interactions with ATP-binding pockets .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC with UV-active spots. Adjust stoichiometry of formylation reagents to minimize byproducts.
  • Data Validation : Cross-reference spectral data with published analogs (e.g., 5-oxo-hexahydroquinoline derivatives) to confirm assignments .
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling cytotoxic compounds, including proper waste disposal and PPE protocols .

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